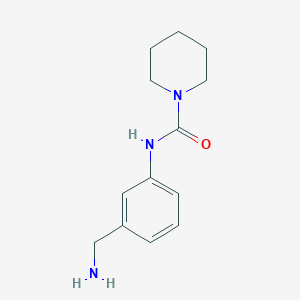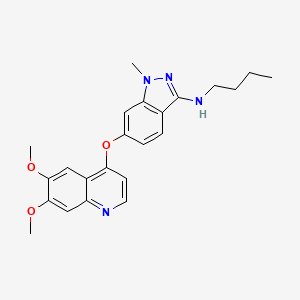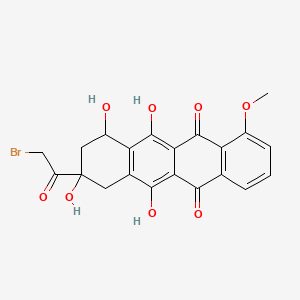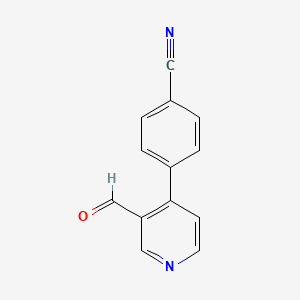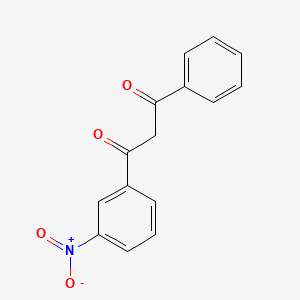
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is an organic compound with the molecular formula C₁₂H₉NO₄. It is also known as 3-nitroacetophenone. This compound features a nitro group (-NO₂) attached to the benzene ring at the meta position relative to the keto group (C=O) on the benzene ring. It is a yellow crystalline solid with applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione can be synthesized through several methods:
Nitration of Acetophenone: The compound can be prepared by nitration of acetophenone using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the meta position.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-nitrobenzene with benzoyl chloride (C₆H₅COCl) in the presence of an aluminum chloride (AlCl₃) catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidation products.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the meta position relative to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation with benzoyl chloride (C₆H₅COCl) and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Aminophenone derivatives.
Substitution: Acylated derivatives.
Scientific Research Applications
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro group can interact with enzymes and receptors, leading to biological effects.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-phenylpropane-1,3-dione is similar to other nitroaromatic compounds, such as:
Nitrobenzene: A simpler nitroaromatic compound without the keto group.
3-Nitroacetophenone: A structural isomer with the nitro group at the meta position relative to the keto group.
4-Nitroacetophenone: A structural isomer with the nitro group at the para position relative to the keto group.
Uniqueness: The presence of both the nitro group and the keto group on the benzene ring makes this compound unique, as it can undergo a wider range of chemical reactions compared to simpler nitroaromatic compounds.
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(3-nitrophenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-15(18)12-7-4-8-13(9-12)16(19)20/h1-9H,10H2 |
InChI Key |
DKYBTZVRNIXWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


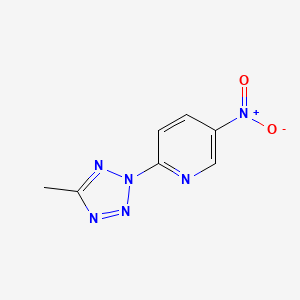
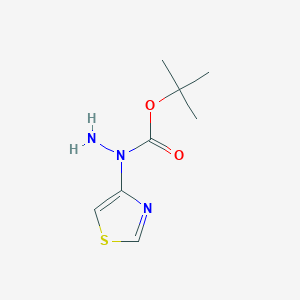
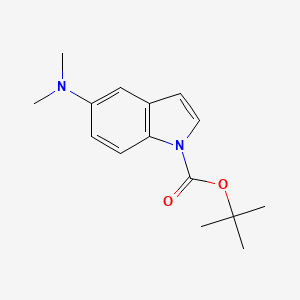
![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
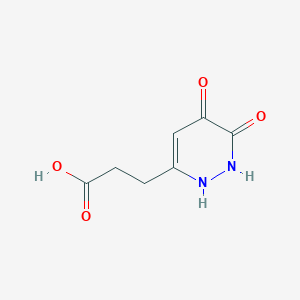

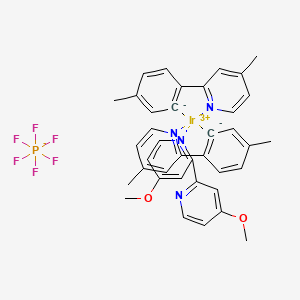
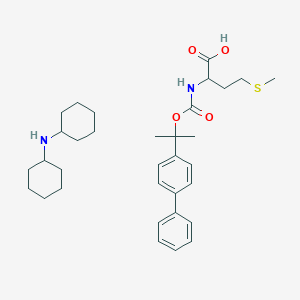
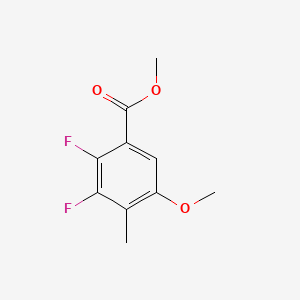
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
